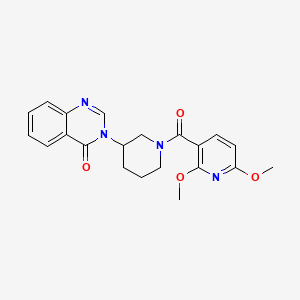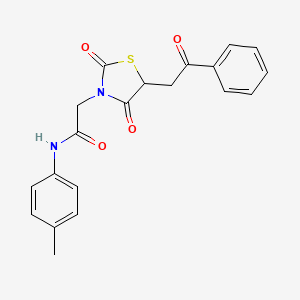
3-(1-(2,6-dimethoxynicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(2,6-dimethoxynicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one, also known as DMNQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMNQ belongs to the quinazolinone family of compounds and has been shown to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Insecticidal Efficacy
A novel bis benzoxazin-4-one derivative was synthesized, leading to a new series of bis quinazolin-4(3H)-one derivatives through reactions with different nitrogen nucleophiles. The insecticidal efficacy of these compounds was evaluated, showing potential applications in pest control. The structural features of the synthesized compounds were confirmed by spectral analysis (El-Shahawi et al., 2016).
Cardiotonic Agents
Research on 1-(6,7-dimethoxy-4-quinazolinyl)piperidine derivatives carrying various 5-membered heterocyclic rings at the 4-position showed cardiotonic activity in anesthetized dogs, highlighting their potential as cardiotonic agents (Nomoto et al., 1991).
Antimalarial Drug Lead
Approximately 150 different 6,7-dimethoxyquinazoline-2,4-diamines were synthesized and evaluated for their antimalarial activity. This led to the discovery of a compound with high antimalarial activity, promising as an antimalarial drug lead (Mizukawa et al., 2021).
Antimicrobial Agents
A series of thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine showed antimicrobial activity against various bacteria and fungi, indicating their potential as antimicrobial agents (Patel et al., 2012).
Antihypertensive Agents
Piperidine derivatives with a quinazoline ring system were synthesized and tested for antihypertensive activity. Certain compounds produced strong hypotension in the spontaneously hypertensive rat model, suggesting their use as antihypertensive agents (Takai et al., 1986).
Antioxidant Studies
Synthesized quinazolin derivatives were characterized and tested for their antioxidant potential against DPPH and Nitric oxide radical scavengers. Some compounds showed excellent scavenging capacity, indicating their antioxidant properties (Al-azawi, 2016).
Propiedades
IUPAC Name |
3-[1-(2,6-dimethoxypyridine-3-carbonyl)piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-28-18-10-9-16(19(23-18)29-2)20(26)24-11-5-6-14(12-24)25-13-22-17-8-4-3-7-15(17)21(25)27/h3-4,7-10,13-14H,5-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMRFRWIPNATFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1H-benzimidazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B2610907.png)

![[3-(3,5-Dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2610910.png)


![1-[6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine](/img/structure/B2610913.png)
![2-mercapto-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2610918.png)
![N-(2-cyanoethyl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-methylacetamide](/img/structure/B2610920.png)
![7-Phenylmethoxycarbonyl-7-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B2610923.png)

![(2Z)-3-(4-bromophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2610925.png)
![1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2610926.png)
